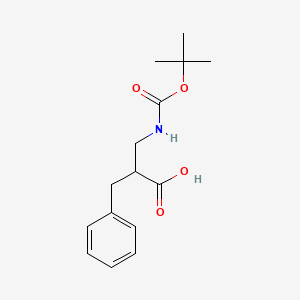

2-Benzyl-3-((tert-butoxycarbonyl)amino)propanoic acid

Description

Molecular Structure and Classification

2-Benzyl-3-((tert-butoxycarbonyl)amino)propanoic acid possesses the molecular formula C₁₅H₂₁NO₄ and exhibits a molecular weight of 279.33 grams per mole. The compound exists as both stereoisomers, with the (S)-enantiomer bearing the Chemical Abstracts Service registry number 189619-55-4, while the (R)-enantiomer is designated as 262301-38-2. The International Union of Pure and Applied Chemistry name for this compound is (2S)-2-benzyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid, reflecting its systematic nomenclature based on the longest carbon chain and stereochemical configuration.

The structural architecture of this compound features several distinctive components that contribute to its chemical behavior and synthetic utility. The molecule contains a propanoic acid backbone with a benzyl substituent at the second carbon position and a tert-butyloxycarbonyl-protected amino group at the third carbon. The tert-butyloxycarbonyl protecting group, commonly known as the tert-butyloxycarbonyl group, consists of a tert-butyl group connected to an oxycarbonyl moiety, providing acid-labile protection for the amino functionality.

The compound can be represented by the Simplified Molecular Input Line Entry System notation: CC(C)(C)OC(=O)NCC@HC(=O)O, which illustrates the complete connectivity and stereochemistry of the molecule. The International Chemical Identifier for this compound is InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16-10-12(13(17)18)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)/t12-/m0/s1, providing a standardized method for describing its structure.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₁NO₄ |

| Molecular Weight | 279.33 g/mol |

| Chemical Abstracts Service Number (S-enantiomer) | 189619-55-4 |

| Chemical Abstracts Service Number (R-enantiomer) | 262301-38-2 |

| International Union of Pure and Applied Chemistry Name | (2S)-2-benzyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Historical Context in Organic Chemistry

The development of this compound is intrinsically linked to the historical evolution of protecting group chemistry in organic synthesis. The concept of amino acid protection emerged from the pioneering work of Emil Fischer and Theodor Curtius in the early 1900s, who initially employed formyl, acetyl, and benzoyl groups for amino protection during peptide synthesis. However, these early protecting groups presented significant challenges, particularly in their selective removal without degradation of the assembled peptide bonds and their tendency to promote racemization of protected amino acid derivatives.

A revolutionary advancement occurred in 1932 when Max Bergmann and Leonidas Zervas introduced the benzyloxycarbonyl protecting group, commonly abbreviated as carboxybenzyl or Z group, which marked the beginning of modern peptide synthesis. This groundbreaking discovery provided a protecting group that could be selectively removed through hydrogenolysis under mild conditions, while remaining stable to many other reaction conditions. The carboxybenzyl group, discovered by Zervas and named in his honor, established the foundation for carbamate-based amino protection strategies that continue to dominate contemporary synthetic chemistry.

The subsequent development of the tert-butyloxycarbonyl protecting group by Louis Carpino in 1957 represented another watershed moment in protecting group chemistry. The tert-butyloxycarbonyl group offered significant advantages over existing amino protecting groups, particularly its acid-labile nature that allowed for mild deprotection conditions using acids such as trifluoroacetic acid. This innovation became particularly valuable in solid-phase peptide synthesis, where orthogonal protecting group strategies were essential for successful peptide assembly.

The specific compound this compound emerged as synthetic methodologies advanced to accommodate non-natural amino acid derivatives and structurally modified peptide building blocks. The combination of benzyl substitution with tert-butyloxycarbonyl protection provided researchers with a versatile intermediate for accessing peptides containing non-standard amino acid residues and for exploring structure-activity relationships in bioactive peptides.

Significance in Amino Acid Chemistry

This compound occupies a prominent position in amino acid chemistry due to its unique structural features and synthetic applications. The compound represents a beta-amino acid derivative, distinguishing it from the more common alpha-amino acids that constitute the natural protein building blocks. This structural variation introduces additional conformational flexibility and can significantly alter the biological and chemical properties of peptides incorporating such residues.

The presence of the benzyl group at the alpha position relative to the carboxylic acid functionality creates a branched amino acid structure that can influence peptide secondary structure and stability. Research has demonstrated that incorporation of beta-amino acids and their derivatives into peptides can enhance resistance to proteolytic degradation while maintaining or improving biological activity. This property makes this compound particularly valuable for the development of peptide-based pharmaceuticals and research tools.

The tert-butyloxycarbonyl protecting group serves multiple critical functions in amino acid chemistry beyond simple amino protection. It provides stability during storage and handling, prevents unwanted side reactions during synthetic transformations, and enables selective functionalization of other reactive sites within the molecule. The acid-labile nature of the tert-butyloxycarbonyl group allows for its removal under conditions that typically preserve other functional groups, making it highly compatible with complex synthetic sequences.

In peptide synthesis applications, this compound serves as a building block for creating peptides with enhanced properties. The compound can be incorporated into peptide sequences using standard coupling protocols, including both solution-phase and solid-phase synthesis methodologies. The resulting peptides often exhibit altered conformational preferences and improved stability profiles compared to their natural counterparts.

The compound also finds application in the synthesis of peptide mimetics and peptidomimetics, where the goal is to create molecules that retain the biological activity of natural peptides while possessing improved pharmaceutical properties. The structural modifications present in this compound can contribute to enhanced bioavailability, increased metabolic stability, and improved selectivity for biological targets.

General Overview of tert-Butyloxycarbonyl-Protected Amino Derivatives

The tert-butyloxycarbonyl protecting group has become one of the most widely utilized amino protecting groups in organic synthesis, with over 65% of amino-protected compounds in the Chemical Abstracts Service registry containing this protective functionality. The prevalence of tert-butyloxycarbonyl protection reflects its superior properties compared to alternative amino protecting groups, including mild introduction and removal conditions, excellent stability during synthetic manipulations, and compatibility with a wide range of reaction conditions.

The mechanism of tert-butyloxycarbonyl protection involves the reaction of primary or secondary amines with di-tert-butyl dicarbonate, commonly known as tert-butyloxycarbonyl anhydride, under basic conditions. This reaction proceeds through nucleophilic attack of the amine on the electrophilic carbonyl carbon of the anhydride, followed by elimination of tert-butyloxycarbonyl carbonic acid, which spontaneously decomposes to release carbon dioxide and tert-butanol. The reaction typically achieves high yields and can be performed under mild conditions in various solvents, including water, tetrahydrofuran, acetonitrile, and dichloromethane.

Protection of amines with the tert-butyloxycarbonyl group renders them unreactive toward most nucleophiles and bases, while maintaining stability under neutral and mildly acidic conditions. This property enables complex synthetic transformations to be performed on other parts of the molecule without interference from the protected amino group. The orthogonal nature of tert-butyloxycarbonyl protection with respect to other common protecting groups, such as the fluorenylmethyloxycarbonyl group used in peptide synthesis, allows for sophisticated protection strategies in multistep syntheses.

Deprotection of tert-butyloxycarbonyl-protected amines occurs through acid-catalyzed fragmentation of the carbamate bond. The mechanism involves protonation of the carbonyl oxygen, followed by elimination of the tert-butyl cation and formation of a carbamic acid intermediate. The carbamic acid spontaneously decarboxylates to yield the free amine and carbon dioxide. Common deprotection conditions include treatment with trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.

| Reaction Type | Reagent | Conditions | Yield Range |

|---|---|---|---|

| Protection | Di-tert-butyl dicarbonate | Base, room temperature | 85-95% |

| Deprotection | Trifluoroacetic acid | Dichloromethane, room temperature | 90-98% |

| Deprotection | Hydrochloric acid | Methanol, room temperature | 88-95% |

| Alternative deprotection | Trimethylsilyl iodide then methanol | Room temperature | 85-92% |

The versatility of tert-butyloxycarbonyl protection extends beyond simple amino acid derivatives to include more complex structures such as diamines, amino alcohols, and heterocyclic amines. In cases where multiple amino groups are present, selective protection and deprotection strategies can be employed to achieve regioselective functionalization. The development of modified tert-butyloxycarbonyl reagents, such as tert-butyloxycarbonyl chloride and various tert-butyloxycarbonyl-activated esters, has further expanded the scope of this protecting group in synthetic applications.

Recent advances in tert-butyloxycarbonyl chemistry have included the development of alternative deprotection methods for sensitive substrates, such as treatment with aluminum chloride for selective cleavage in the presence of other acid-labile groups. Additionally, the introduction of variants such as the tert-butoxythiocarbonyl group has provided access to protecting groups with enhanced properties for specific applications, including improved directing effects in metalation reactions and alternative deprotection pathways.

Properties

IUPAC Name |

2-benzyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16-10-12(13(17)18)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYCITKXROAFBAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70626938 | |

| Record name | 2-Benzyl-3-[(tert-butoxycarbonyl)amino]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26250-90-8 | |

| Record name | α-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]benzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26250-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzyl-3-[(tert-butoxycarbonyl)amino]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 26250-90-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Protection of Amino Acids

One common method involves the protection of amino acids using di-tert-butyl dicarbonate (Boc₂O). The general reaction can be summarized as follows:

- Starting Material : 3-amino propanoic acid

- Reagents : Di-tert-butyl dicarbonate (Boc₂O), sodium hydroxide (NaOH)

- Solvent : Tetrahydrofuran (THF)

- Conditions : Low temperatures

In this method, the amino group of 3-amino propanoic acid is protected by the Boc group, preventing unwanted side reactions during subsequent steps.

Benzylation Reaction

Following the protection step, benzylation can be performed to introduce the benzyl group. This typically involves:

- Reagents : Benzyl bromide or benzyl chloride

- Base : Sodium hydride (NaH)

- Solvent : Anhydrous DMF or DMSO

- Conditions : Room temperature to slightly elevated temperatures

Reaction Conditions and Yields

The following table summarizes key reaction conditions and expected yields for each preparation method:

| Step | Reagents/Conditions | Expected Yield (%) |

|---|---|---|

| Protection | Boc₂O, NaOH, THF, low temperature | 85-95 |

| Benzylation | Benzyl bromide, NaH, DMF/DMSO, RT | 70-90 |

| Deprotection | TFA, DCM, room temperature | 90-95 |

Industrial Production Methods

In industrial settings, the synthesis of this compound often employs continuous flow systems and automated reactors to enhance efficiency and scalability. The reaction parameters are optimized to minimize by-products while maximizing yield.

Chemical Reactions Analysis

The compound can undergo various chemical transformations:

Oxidation

Oxidative reactions can convert it into carboxylic acids or ketones using reagents such as potassium permanganate (KMnO₄).

Reduction

Reduction reactions may yield alcohols or amines using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution

The Boc group can be removed under acidic conditions to form free amines.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-3-((tert-butoxycarbonyl)amino)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The Boc protecting group can be removed under acidic conditions using trifluoroacetic acid (TFA), leading to the formation of the free amine.

Common Reagents and Conditions

Oxidation: KMnO4 in aqueous solution at elevated temperatures.

Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

Substitution: TFA in dichloromethane (DCM) at room temperature.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of free amines after Boc group removal.

Scientific Research Applications

2-Benzyl-3-((tert-butoxycarbonyl)amino)propanoic acid is widely used in scientific research, including:

Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients (APIs).

Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-Benzyl-3-((tert-butoxycarbonyl)amino)propanoic acid involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality from unwanted reactions, allowing selective reactions to occur at other sites in the molecule. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric Variants

The compound exists in enantiomeric forms, such as the (S)-isomer (CAS RN: 56675-37-7), which shares identical functional groups but differs in stereochemistry. Studies on related Boc-protected amino acids, such as (R)- and (S)-2-((tert-butoxycarbonyl)amino)-3-(4-iodophenyl)propanoic acid, demonstrate that enantiomers exhibit distinct biological activities. For example, (R)-configured analogs in type D inhibitors (e.g., CW1–CW10) showed enhanced anticancer activity compared to their (S)-counterparts in type L inhibitors (CW11–CW20) . This highlights the importance of stereochemistry in modulating pharmacological properties.

Substituent Variations

Aryl Group Modifications

- Thiophene substitution: (S)-2-((tert-Butoxycarbonyl)amino)-3-(thiophen-2-yl)propanoic acid (CAS RN: 56675-37-7) replaces the benzyl group with a thiophene ring, increasing solubility in polar solvents due to sulfur’s electron-rich nature .

Positional Isomerism

- (R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid (CAS RN: 7176385): Here, the Boc-amino group occupies the 3-position, while the phenyl group is at the 2-position.

Chain Length and Branching

- (2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-methylpentanoic acid (CAS RN: 55780-90-0): The extended pentanoic acid chain with a methyl branch increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

2-Benzyl-3-((tert-butoxycarbonyl)amino)propanoic acid, also known as (S)-2-benzyl-3-((tert-butoxycarbonyl)amino)propanoic acid, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.

- Molecular Formula : C₁₅H₂₁NO₄

- Molecular Weight : 279.34 g/mol

- CAS Number : 189619-55-4

Biological Activity

The biological activity of this compound is primarily linked to its role as an amino acid analog and its potential interactions with various biochemical pathways.

- Inhibition of Kinesins : Recent studies have indicated that compounds similar to this compound can inhibit kinesins such as HSET (KIFC1), which are essential for proper mitotic spindle formation in cancer cells. This inhibition can lead to multipolar spindle formation and subsequent cell death in centrosome-amplified cancer cells .

- Cell Cycle Disruption : By interfering with the normal function of mitotic kinesins, this compound may induce cell cycle arrest, particularly in cancer cells that rely on these proteins for survival during division .

Study on Cancer Cell Lines

A study investigated the effects of a related compound on human cancer cell lines. The results demonstrated that treatment with the compound led to a significant increase in multipolar mitoses, indicating a disruption in normal mitotic processes. Specifically, a concentration of 13 μM resulted in approximately 47% to 61% inhibition of HSET activity .

Pharmacokinetics and Stability

The pharmacokinetic profile of related compounds shows promising stability in plasma, with half-lives around 215 minutes in BALB/c mouse models. This suggests potential for effective therapeutic applications given adequate dosing regimens .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₁NO₄ |

| Molecular Weight | 279.34 g/mol |

| CAS Number | 189619-55-4 |

| Inhibition Concentration | 13 μM |

| Half-life in Mouse Plasma | 215 minutes |

Research Findings

- High-throughput Screening : Compounds derived from or related to this compound have been subjected to high-throughput screening for their efficacy against various cancer cell lines, demonstrating micromolar inhibition levels against HSET .

- Selectivity and Potency : The selectivity of these compounds against other kinesins (like Eg5) has been noted, which could minimize off-target effects and enhance therapeutic outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.